

An In-Depth Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane

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Compound of Interest

Compound Name: 2-(4-Chlorobutyl)-1,3-dioxolane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobutyl)-1,3-dioxolane is a heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a protected aldehyde in the form of a dioxolane ring and a reactive chlorobutyl chain, makes it a valuable building block for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in synthetic chemistry and potential relevance to drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **2-(4-Chlorobutyl)-1,3-dioxolane** is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ ClO ₂	[1]
Molecular Weight	164.63 g/mol	[1]
CAS Number	118336-86-0	[1]
Appearance	Liquid	[2]
Boiling Point	56-58 °C at 0.1 mmHg	[2]
Density	1.109 g/mL at 20 °C	[2]
Refractive Index (n _{20/D})	1.457	[2]
Assay	≥97.0% (GC)	[2]

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **2-(4-Chlorobutyl)-1,3-dioxolane**, which are crucial for its identification and structural elucidation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~4.85	t	-O-CH-O-
~3.95	m	-O-CH ₂ -CH ₂ -O-
~3.55	t	-CH ₂ -Cl
~1.80	m	-CH ₂ -CH ₂ -Cl
~1.65	m	-CH-CH ₂ -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~104	-O-CH-O-
~65	-O-CH ₂ -CH ₂ -O-
~45	-CH ₂ -Cl
~32	-CH ₂ -CH ₂ -Cl
~28	-CH-CH ₂ -CH ₂ -
~23	-CH-CH ₂ -

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Assignment
2950-2850	C-H stretch (alkane)
1150-1050	C-O stretch (acetal)
750-650	C-Cl stretch

MS (Mass Spectrometry) Data (Predicted)

m/z (mass-to-charge ratio)	Assignment
164/166 (M ⁺)	Molecular ion peak (presence of ³⁵ Cl/ ³⁷ Cl)
129	[M - Cl] ⁺
73	[C ₄ H ₇ O ₂] ⁺ (dioxolane fragment)

Synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane

The primary synthetic route to **2-(4-Chlorobutyl)-1,3-dioxolane** is the acid-catalyzed acetalization of 5-chloropentanal with ethylene glycol.^[3] This reaction is a standard method for the protection of aldehydes.

Experimental Protocol: Acetalization of 5-Chloropentanal

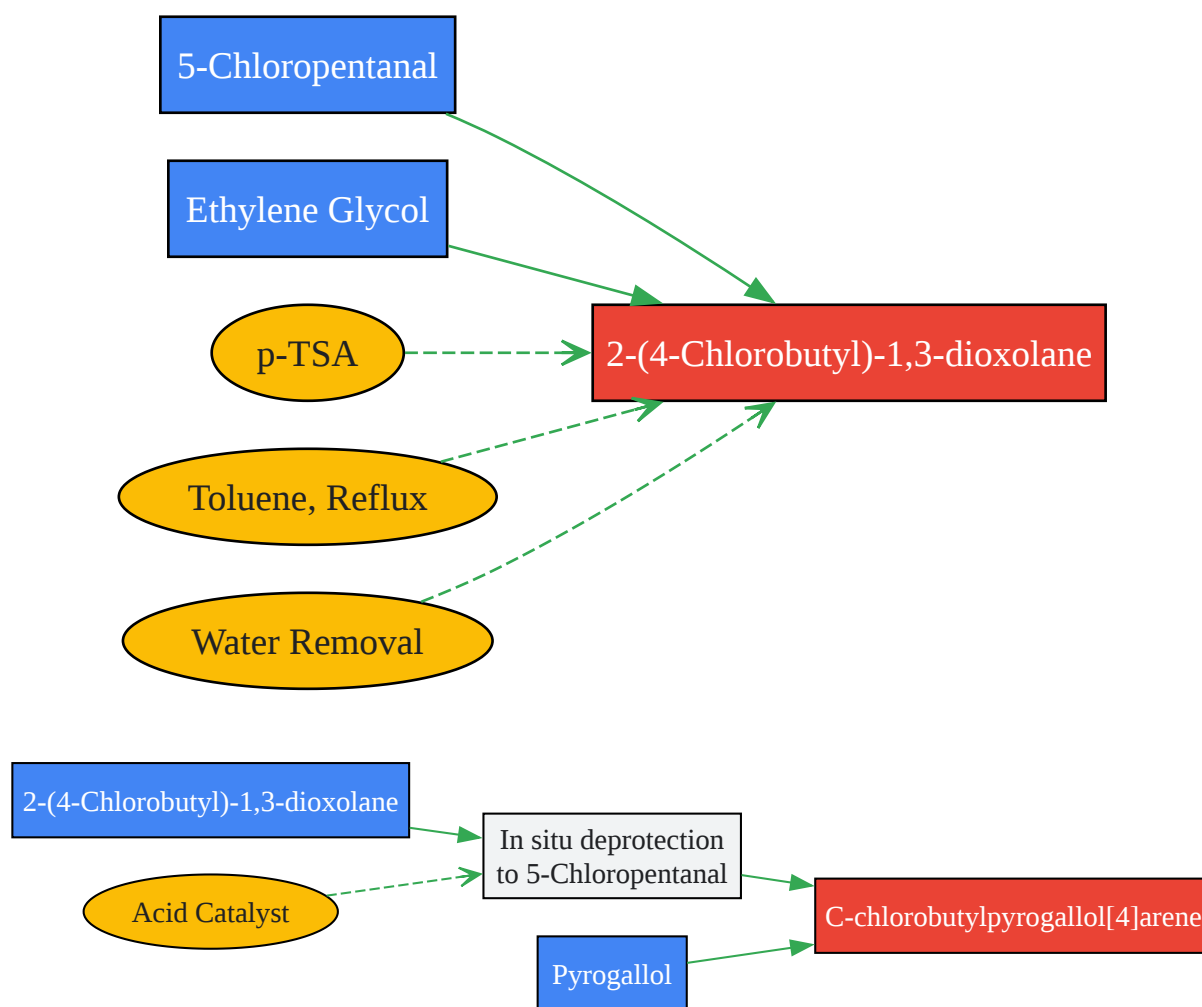
Materials:

- 5-Chloropentanal
- Ethylene glycol (1.2 equivalents)
- p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 equivalents)
- Toluene (solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dean-Stark apparatus

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chloropentanal, toluene, and ethylene glycol.
- Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
- Cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
- The crude product can be purified by vacuum distillation to yield pure **2-(4-Chlorobutyl)-1,3-dioxolane**.



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References

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